N-methylbicyclo[2.2.1]heptan-1-amine
Description
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N-methylbicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C8H15N/c1-9-8-4-2-7(6-8)3-5-8/h7,9H,2-6H2,1H3 |
InChI Key |
WGJZECUMDZORRJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CCC(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbicyclo[2.2.1]heptan-1-amine typically involves the treatment of bicyclo[2.2.1]heptan-1-amine with methylating agents. One common method is the reaction with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution to yield the desired N-methylated product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methylbicyclo[2.2.1]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as N-methylbicyclo[2.2.1]heptan-1-one.
Reduction: Reduced derivatives such as this compound.
Substitution: N-methylated derivatives.
Scientific Research Applications
N-methylbicyclo[2.2.1]heptan-1-amine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique structural and functional properties, making it a valuable compound in various fields.
Scientific Research Applications
Chemistry
this compound serves as a building block in the synthesis of complex organic molecules. The synthesis of this compound typically involves treating bicyclo[2.2.1]heptan-1-amine with methylating agents. It is also involved in producing specialty chemicals and materials.
Biology
This compound is investigated for its potential as a ligand in receptor studies. Research indicates that derivatives of bicyclo[2.2.1]heptan-1-amine may function as neurotransmitter analogs, interacting with biological receptors such as NMDA receptors, suggesting potential therapeutic effects in treating neurodegenerative disorders.
Medicine
this compound is explored for potential therapeutic effects, particularly as an NMDA receptor antagonist. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and has potential therapeutic implications for neurodegenerative disorders.
Industry
This compound is utilized in the production of specialty chemicals and materials.
Mecamylamine Analogues
Mechanism of Action
The mechanism of action of N-methylbicyclo[2.2.1]heptan-1-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and has potential therapeutic implications for neurodegenerative disorders .
Comparison with Similar Compounds
Key Insights :
- Brominated derivatives exhibit higher molecular weight and enhanced electrophilicity, favoring cross-coupling reactions .
- Fluorinated analogs improve bioavailability and binding affinity in drug candidates due to fluorine’s electronegativity .
Alkyl- and Aryl-Substituted Analogs
Key Insights :
- Bulky substituents (e.g., phenyl, diethyl) increase steric hindrance, reducing reaction rates but enhancing selectivity in target interactions .
- Chiral derivatives (e.g., (1S,2R,4R)-isomer) are critical for enantioselective synthesis and biological activity .
Functionalized Derivatives for Drug Design
Biological Activity
N-methylbicyclo[2.2.1]heptan-1-amine is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly as a ligand in receptor studies and as an NMDA receptor antagonist. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure that allows it to interact with various biological targets. Its molecular formula is with a molecular weight of approximately 139.21 g/mol.
The primary mechanism of action for this compound involves its role as an NMDA receptor antagonist . By binding to the NMDA receptor, it inhibits the receptor's activity, which can modulate neurotransmission and potentially provide therapeutic effects for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .
NMDA Receptor Antagonism
This compound has been investigated for its antagonistic effects on NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that this compound exhibits moderate binding affinity with an IC50 value around 7.86 μM .
CXCR2 Antagonism
In addition to NMDA receptor antagonism, this compound derivatives have shown potential as selective antagonists for the CXC chemokine receptor 2 (CXCR2) , which plays a role in inflammatory responses and cancer metastasis . This dual activity highlights the compound's versatility in targeting multiple pathways.
Case Study 1: Neuroprotective Effects
In a study evaluating neuroprotective effects, this compound demonstrated significant efficacy in reducing neuronal damage in vitro under excitotoxic conditions induced by glutamate . The compound exhibited protective effects at concentrations up to 100 μM.
Case Study 2: Anticancer Potential
Another study explored the compound's potential as an anticancer agent through its action on CXCR2. It was found that derivatives of this compound could inhibit cell migration in cancer cell lines, suggesting a promising avenue for cancer therapeutics .
Summary of Biological Activities
| Compound | Activity | IC50 Value (μM) | Toxicity Profile |
|---|---|---|---|
| This compound | NMDA Receptor Antagonist | 7.86 | Acceptable |
| Derivative A | CXCR2 Antagonist | Not specified | Favorable |
| Derivative B | NMDA Receptor Antagonist | Not specified | Moderate |
Toxicity and Safety Profile
Preliminary toxicity studies using various cell lines (e.g., MDCK and N2a) indicate that this compound has an acceptable toxicity profile, with IC50 values exceeding 150 μM considered safe for further development .
Q & A
Q. What are the common synthetic routes for N-methylbicyclo[2.2.1]heptan-1-amine, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step organic reactions such as reductive amination or nucleophilic substitution. For example, the Hantzsch reaction under reflux conditions (ethanol, 12–24 hours) optimizes yield by balancing steric hindrance from the bicyclic framework with reagent accessibility . Key factors include:
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity.
- Temperature : Elevated temperatures reduce side reactions but may compromise stereochemical integrity.
- Catalysts : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency in reductive steps .
Q. How is the structural rigidity of the bicyclo[2.2.1]heptane framework characterized?
The bicyclic system’s rigidity is confirmed via:
- X-ray crystallography : Resolves bond angles and torsional strain.
- NMR spectroscopy : Distinct chemical shifts for axial vs. equatorial protons (e.g., 1H NMR δ 1.2–2.5 ppm) highlight restricted rotation .
- Computational modeling : Density Functional Theory (DFT) calculates strain energy (~20–25 kcal/mol) .
Q. What analytical techniques are used to confirm stereochemical purity?
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- Optical rotation : Specific rotation values (e.g., [α]D = +15°) validate enantiomeric excess.
- Vibrational Circular Dichroism (VCD) : Detects absolute configuration .
Q. How do substituent positions (e.g., methyl groups) affect reactivity?
A comparative table of substituent effects:
| Compound | Substituent Position | Reactivity (Nucleophilic Substitution) |
|---|---|---|
| Bicyclo[2.2.1]heptan-1-amine | None | High (low steric hindrance) |
| 7-Methyl variant | C7 | Moderate (increased steric bulk) |
| 7,7-Dimethyl variant | C7 (both positions) | Low (severe steric hindrance) |
Methyl groups at C7 reduce reactivity by 40–60% in SN2 reactions due to steric effects .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets like NMDA receptors?
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity. Key parameters:
- Steric complementarity : The bicyclic core fits hydrophobic pockets.
- Electrostatic interactions : Protonated amine groups form salt bridges with glutamate residues (binding energy: −8.2 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- In vitro selectivity assays : Compare IC50 values across receptor subtypes (e.g., NMDA vs. AMPA receptors).
- Structural-activity relationship (SAR) analysis : Correlate substituent patterns (e.g., methyl vs. ethoxyethyl) with activity trends .
- Meta-analysis : Pool data from heterogeneous studies using standardized assay protocols .
Q. How do enantioselective synthesis strategies optimize pharmacological profiles?
- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric hydrogenation.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) separate enantiomers with >90% ee .
Q. What in vitro assays evaluate neuroprotective potential?
- Oxidative stress models : Measure cell viability (MTT assay) in SH-SY5Y neurons exposed to H2O2.
- Calcium influx assays : Fluorometric detection of NMDA receptor overactivation .
Q. How do pharmacokinetic properties vary with structural modifications?
- LogP values : Methyl groups increase lipophilicity (LogP from 1.2 to 2.5), enhancing blood-brain barrier permeability.
- Metabolic stability : Microsomal assays show t1/2 > 2 hours for N-methyl derivatives vs. <30 minutes for non-methylated analogs .
Q. How are environmental degradation pathways assessed?
- Photolysis studies : Expose compounds to UV light (254 nm) and monitor degradation via LC-MS.
- Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure half-life (>28 days for bicyclic amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
